molecular formula C8H7NS B1359783 (Phenylthio)acetonitrile CAS No. 5219-61-4

(Phenylthio)acetonitrile

Cat. No. B1359783
Key on ui cas rn: 5219-61-4
M. Wt: 149.21 g/mol
InChI Key: QMJWPWCKRKHUNY-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

Chloroacetonitrile (11.4 cc) is added at a temperature in the region of 5° C., in the course of 45 minutes, to a stirred solution of thiophenol (20 g) and a 2M ethanolic solution of sodium ethylate (90 cc). Stirring is maintained for 5 hours at a temperature in the region of 20° C. The reaction mixture is filtered, and the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa). The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume) and the solution is poured onto silica (1,000 g) contained in a column 6.5 cm in diameter. Elution is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent. Phenylthioacetonitrile (14.5 g) is obtained, and is used in the crude state in the subsequent phases.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[C:5]1([SH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CC[O-].[Na+]>[C:5]1([S:11][CH2:2][C:3]#[N:4])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.4 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa)
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume)
ADDITION
Type
ADDITION
Details
the solution is poured onto silica (1,000 g)
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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